3-[N-[4-Bromophenyl]sulfonylamino]benzamide
Description
3-[N-[4-Bromophenyl]sulfonylamino]benzamide is a chemical compound with the molecular formula C19H14Br2N2O3S. It is known for its role as an inhibitor of the aggregation of the polyglutamine sequence of the Huntington’s Disease protein (huntingtin). This compound has shown potential therapeutic effects in Huntington’s Disease and other polyglutamine diseases .
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-4-6-12(7-5-10)20(18,19)16-11-3-1-2-9(8-11)13(15)17/h1-8,16H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJSZBOGUVZRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[N-[4-Bromophenyl]sulfonylamino]benzamide involves several steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-aminobenzamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
3-[N-[4-Bromophenyl]sulfonylamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[N-[4-Bromophenyl]sulfonylamino]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its ability to inhibit the aggregation of polyglutamine sequences, which is relevant in neurodegenerative diseases like Huntington’s Disease.
Medicine: Its potential therapeutic effects in treating polyglutamine diseases make it a subject of interest in medical research.
Mechanism of Action
The mechanism of action of 3-[N-[4-Bromophenyl]sulfonylamino]benzamide involves its interaction with the polyglutamine sequence of the Huntington’s Disease protein. By inhibiting the aggregation of this sequence, the compound reduces the neurotoxic effects associated with polyglutamine aggregation. This inhibition is achieved through binding to specific sites on the protein, preventing the formation of toxic aggregates .
Comparison with Similar Compounds
3-[N-[4-Bromophenyl]sulfonylamino]benzamide can be compared with other similar compounds, such as:
N-(4-Bromophenyl)-3-[[(4-bromophenyl)amino]sulfonyl]benzamide: This compound shares a similar structure and function but may differ in its specific binding sites and efficacy.
4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester: While structurally different, this compound also has applications in inhibiting protein aggregation.
N,N-Dimethyl-4,4′-azodianiline: Another compound used in similar research applications, though with different chemical properties and mechanisms of action.
These comparisons highlight the uniqueness of this compound in terms of its specific inhibitory effects on polyglutamine aggregation and its potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
